1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
Description
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one (CAS 1038283-11-2) is an imidazolidinone derivative characterized by a phenyl ring substituted with an aminomethyl group at the para position, fused to an imidazolidin-2-one heterocycle. Its molecular formula is C₉H₁₁N₃O (molecular weight: 177.21 g/mol), with the SMILES notation C1CN(C(=O)N1)C2=CC=C(C=C2)CN and InChIKey SLJMZNOYNSCQNU-UHFFFAOYSA-N . The compound is structurally related to CID 13755491 and has synonyms such as ACMC-20eqom, AGN-PC-00NUVT, and ZINC19413987 .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSZXYDYUDVQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038283-11-2 | |
| Record name | 1-[4-(aminomethyl)phenyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via Propargylic Ureas and Organo-Catalysis
One effective method involves the organo-catalyzed intramolecular hydroamidation of propargylic ureas, which has been demonstrated to yield imidazolidin-2-ones efficiently under mild conditions. For example, the use of the strong base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst in acetonitrile at room temperature enables the cyclization of propargylic ureas to the imidazolidin-2-one ring in high yields (up to quantitative in some cases) within 1 hour. This method is notable for its mild reaction conditions and rapid completion times.
| Parameter | Details |
|---|---|
| Catalyst | BEMP (5 mol %) |
| Solvent | Acetonitrile (CH3CN) |
| Temperature | Room temperature |
| Reaction time | 1 hour (sometimes as little as 1 min) |
| Yield | Up to 100% (quantitative) |
This approach could be adapted for the synthesis of 1-[4-(aminomethyl)phenyl]imidazolidin-2-one by employing a propargylic urea precursor bearing the 4-(aminomethyl)phenyl moiety or by subsequent functionalization of the aromatic ring after cyclization.
Titanium-Mediated Cyclization of Imines
Another synthetic route involves the reaction of imines with low-valent titanium reagents generated in situ by reducing TiCl4 with magnesium powder in tetrahydrofuran (THF), often activated by 1,2-dibromoethane. This method yields imidazolidine derivatives in moderate to good yields (54–74%) at room temperature over 10 hours. The mechanism likely involves metallation steps that facilitate cyclization.
| Parameter | Details |
|---|---|
| Reagents | TiCl4, Mg powder, 1,2-dibromoethane |
| Solvent | THF |
| Temperature | 25 °C |
| Reaction time | 10 hours |
| Yield | 54–74% |
This protocol can be tailored for the synthesis of substituted imidazolidines, including those with aminomethylphenyl substituents, by selecting appropriate imine precursors.
Schiff Base Cross-Coupling and Phase-Transfer Catalysis
Cross-coupling reactions of Schiff bases with methylene diiodide in the presence of TiCl4 and samarium (Sm) in THF at room temperature for 10–14 hours have been reported to afford imidazolidine derivatives in 60–75% yields. Additionally, phase-transfer catalyzed reactions of N-(benzylidene)benzylamine with arylmethyleneanilines under basic conditions (NaOH) yield stereoisomeric imidazolidines, which can be purified by crystallization.
| Parameter | Details |
|---|---|
| Reagents | Schiff base, methylene diiodide, TiCl4, Sm |
| Solvent | THF |
| Temperature | Room temperature |
| Reaction time | 10–14 hours |
| Yield | 60–75% |
These methods offer stereochemical control and are applicable for synthesizing complex imidazolidine derivatives with aromatic substitutions.
Microwave-Assisted One-Pot Syntheses
Microwave irradiation has been employed to accelerate the synthesis of imidazolidine-2,4-dione derivatives and related compounds. Microwave-assisted protocols reduce reaction times significantly (minutes to an hour) and often improve yields (41–89%). For example, condensation reactions between N-arylethylenediamines and excess formaldehyde under microwave conditions yield imidazolidine derivatives efficiently.
| Parameter | Details |
|---|---|
| Method | Microwave-assisted one-pot synthesis |
| Reagents | N-arylethylenediamines, formaldehyde |
| Temperature | 80–100 °C (microwave) |
| Reaction time | 40–60 seconds to 1 hour |
| Yield | 41–89% |
This method is suitable for rapid synthesis and can be adapted for the preparation of this compound by employing the corresponding diamine and aldehyde precursors.
Specific Synthetic Routes to this compound
While direct literature on this exact compound is limited, related synthetic strategies can be integrated and adapted:
Synthesis via N-(4-Formylphenyl)ethylenediamine Intermediate
A plausible route involves the synthesis of N-(4-formylphenyl)ethylenediamine followed by cyclization with a suitable carbonyl source (e.g., phosgene equivalent or carbamate) to form the imidazolidin-2-one ring. Subsequent reduction of the formyl group to an aminomethyl group (e.g., via reductive amination or catalytic hydrogenation) yields the target compound.
Reductive Cyclization of Schiff Bases
Starting from 4-(aminomethyl)benzaldehyde and ethylenediamine, a Schiff base can be formed and then cyclized under reductive conditions using LiAlH4 or a titanium-based reducing system to yield the imidazolidin-2-one ring with the aminomethylphenyl substituent. This approach is supported by literature on imidazolidine synthesis via Schiff base intermediates and reduction.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|
| Organo-catalyzed hydroamidation | Propargylic urea, BEMP catalyst, CH3CN, RT | 1 min–1 hour | Up to 100% | Mild, rapid, high yield |
| TiCl4/Mg-mediated imine cyclization | TiCl4, Mg, 1,2-dibromoethane, THF, 25 °C | 10 hours | 54–74% | Metal-mediated, moderate yield |
| Schiff base cross-coupling | Schiff base, methylene diiodide, TiCl4/Sm, THF | 10–14 hours | 60–75% | Stereoselective cyclization |
| Microwave-assisted condensation | N-arylethylenediamine, formaldehyde, microwave | <1 hour | 41–89% | Fast, energy-efficient |
| Reductive cyclization of Schiff bases | Schiff base, LiAlH4 or TiCl4/Mg, THF or ether | Several hours | Moderate | Requires careful control of reduction steps |
Research Findings and Considerations
- The choice of synthetic method depends on available starting materials, desired stereochemistry, and scale of synthesis.
- Organo-catalyzed methods offer environmentally friendly and mild conditions with excellent yields.
- Metal-mediated reductions require careful handling but enable transformations difficult under organocatalysis.
- Microwave-assisted syntheses significantly reduce reaction times and can improve yields, advantageous for rapid library synthesis.
- Purification often involves recrystallization or chromatographic techniques to separate isomers or remove by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazolidin-2-one compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Moderate activity |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been explored for its antitumor properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various pathways, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Modulation of immune responses.
In one notable study, derivatives of imidazolidinone were shown to inhibit kinase activity in protozoan parasites, suggesting potential parallels in cancer treatment strategies .
Anti-inflammatory Effects
Initial investigations into the anti-inflammatory effects of this compound have shown promise. The compound appears to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity was assessed using cellular models exposed to inflammatory stimuli, indicating potential therapeutic applications in conditions characterized by chronic inflammation .
Neuroprotective Properties
Recent studies have suggested that imidazolidinone derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory pathways .
Industrial Applications
Beyond its biological applications, this compound is being explored for use in the production of specialty chemicals and agrochemicals. Its ability to act as a ligand in coordination chemistry enhances its utility in various industrial processes .
Case Studies and Research Findings
Several key studies highlight the diverse applications of this compound:
- Antimicrobial Studies : A study demonstrated that the compound effectively reduced bacterial load in infected models, suggesting its potential as a therapeutic agent against bacterial infections.
- Antitumor Studies : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, warranting further investigation into its mechanisms and efficacy .
- Anti-inflammatory Studies : Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in cellular models exposed to inflammatory stimuli .
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The imidazolidin-2-one ring is known to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
1-(4-Aminophenyl)imidazolidin-2-one
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3)
- Structure: Incorporates an ethylphenoxy linker with a methyl-substituted amino group.
- Impact: The phenoxyethyl chain enhances hydrophobicity and may influence blood-brain barrier penetration.
- Applications: Potential as a ligand for adrenergic or enzyme targets due to extended aromatic systems .
Functionalized Imidazolidinones with Heterocyclic Moieties
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one
- Structure : Features a trifluoromethyl thiadiazole substituent.
- Impact : The electron-withdrawing CF₃ group and thiadiazole ring improve metabolic stability and bioavailability.
- Applications: Likely used in agrochemicals or antiviral agents due to thiadiazole’s known bioactivity .
4-(Aminomethyl)-3-(benzyloxy)-1-(4-methoxybenzyl)imidazolidin-2-one
- Structure : Contains benzyloxy and methoxybenzyl groups.
- Synthesis : Prepared via Staudinger reactions with azidomethyl intermediates .
Imidazolidinone Derivatives with Bioactive Substituents
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one (CAS 1566273-72-0)
Imidazolidin-4-one Derivatives (e.g., 1-phenyl-2-glycyl-[(4-substitutedphenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl])
- Structure: Features a pyrazolidinone ring fused to imidazolidin-4-one.
- Impact : The additional heterocycle broadens biological activity, including antimicrobial and antioxidant effects.
- Activity: Compounds 8, 9, and 14 exhibit notable antioxidant activity in vitro .
Comparative Data Table
Key Research Findings and Implications
Biological Performance: Derivatives with extended aromatic systems (e.g., phenoxyethyl or benzyloxy groups) exhibit improved ligand-receptor binding but may face solubility challenges .
Metabolic Stability : Fluorinated or thiadiazole-containing analogs demonstrate higher metabolic stability, making them candidates for long-acting therapeutics .
Antioxidant Activity : Imidazolidin-4-one derivatives outperform imidazolidin-2-ones in antioxidant assays, suggesting the heterocyclic core’s critical role in radical scavenging .
Biological Activity
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 194.24 g/mol
- CAS Number : 1038283-11-2
This imidazolidinone derivative features an aminomethyl group attached to a phenyl ring, which may contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to disrupt microtubule formation by interacting with the colchicine-binding site, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines, including HT-1080 and MCF7 .
- Potency : In vitro evaluations indicate that this compound exhibits antiproliferative activity in the nanomolar to low micromolar range (0.066 - 6 µM), making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Preliminary studies suggest that this compound possesses significant antimicrobial activity against various bacterial strains, although specific data on the spectrum of activity remains limited .
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar imidazole derivatives have been studied for their ability to inhibit IDO, an enzyme implicated in immune suppression and cancer progression. Although specific studies on this compound are lacking, its structural analogs have demonstrated promising inhibitory effects .
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activities of imidazolidinone derivatives:
- Study on Antiproliferative Activity : A systematic evaluation of phenyl imidazole derivatives revealed that modifications on the imidazolidinone moiety could enhance antiproliferative effects significantly. The study emphasized structure-activity relationships that could guide future drug design efforts .
- Enzyme Interaction Studies : Computational docking studies have shown how structural modifications can lead to increased binding affinity at enzyme active sites, particularly for IDO inhibitors. Such findings support the hypothesis that similar modifications could enhance the efficacy of this compound against relevant targets .
Summary of Biological Activities
| Activity Type | Mechanism/Target | Potency/Effectiveness |
|---|---|---|
| Anticancer | Microtubule disruption | Nanomolar range (0.066 - 6 µM) |
| Antimicrobial | Various bacterial strains | Significant activity observed |
| Enzyme Inhibition | Potential IDO inhibitor | Needs further investigation |
Q & A
Q. How can researchers address discrepancies in biological activity data across different cell lines or assay protocols?
- Methodology :
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays or OECD protocols for cytotoxicity.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Orthogonal assays : Validate hits with alternative methods (e.g., agar diffusion vs. microdilution for antimicrobial activity) .
Methodological Best Practices
- Safety : Handle the compound in a fume hood due to potential respiratory irritancy (refer to SDS for 1-[phenyl-(4-phenylphenyl)methyl]imidazole analogs ).
- Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories like Zenodo or Figshare.
- Ethical Compliance : Disclose all synthetic yields and failed experiments to avoid publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
